![molecular formula C19H23NO3S B2407658 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide CAS No. 1798015-28-7](/img/structure/B2407658.png)
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Agents Research has explored the synthesis of compounds related to 2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide, focusing on their potential as antiprotozoal agents. A study detailed the creation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Influenza A Virus Inhibitors Another avenue of research has identified furan-carboxamide derivatives, structurally related to this compound, as potent inhibitors of the lethal H5N1 influenza A virus. Systematic studies underscored the importance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, highlighting the role these compounds could play in developing new antiviral drugs (Yongshi et al., 2017).
Cyclopalladation Studies Further research has been conducted on the cyclopalladation of N,N-dimethyl-furan carboselenoamide, showing the preparation of a five-membered palladaselenaheterocycle. This work contributes to the field of organometallic chemistry and the understanding of complex formation involving furan compounds, potentially opening doors to new catalysts and organometallic reactions (Nonoyama & Nonoyama, 1989).
Anti-inflammatory and Antibacterial Properties A study synthesized quinoline attached-furan-2(3H)-ones, evaluating their anti-inflammatory, antibacterial, analgesic activities, and gastro-intestinal toxicity. This research showcases the therapeutic potential of furan derivatives in reducing inflammation and combating bacterial infections, with promising indications of reduced side effects (Alam et al., 2011).
Antimicrobial Activity and QSAR Studies Further investigation into furan-3-carboxamides revealed their significant in vitro antimicrobial activity against a variety of microorganisms. QSAR (Quantitative Structure-Activity Relationship) studies aimed to correlate physicochemical parameters with biological activity, underscoring the potential of these compounds in developing new antimicrobial agents (Zanatta et al., 2007).
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)24-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSSKMASSBQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
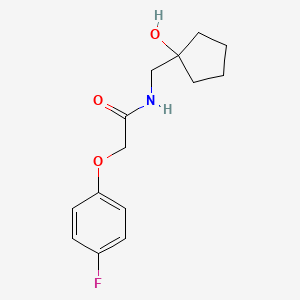

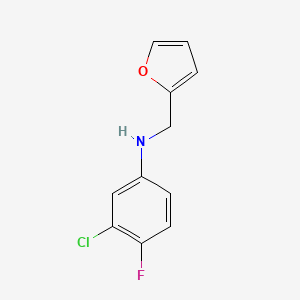
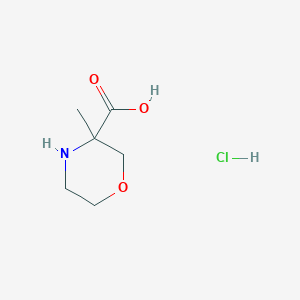
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

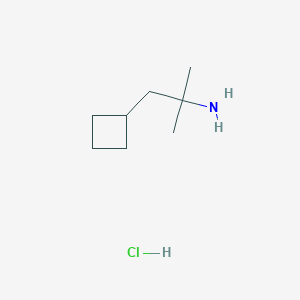
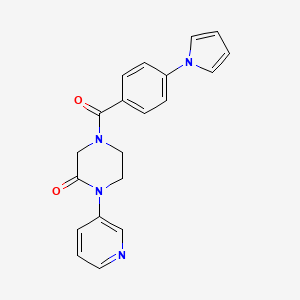

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)
